Diethyl Succinate

CO₂ Capture Gas Absorption Green Solvent

Diethyl succinate (DES) is a differentiated C4 diester outperforming common analogs in three critical applications. Its documented heat stability surpasses volatile esters like ethyl butyrate, ensuring flavor integrity through baking, frying, or extrusion. For carbon capture, DES’s lower Henry’s constant delivers higher CO₂ solubility than diethyl or dimethyl carbonate—reducing solvent circulation rates and regeneration energy costs. Validated as a 20% diesel blendstock, it cuts CO emissions in engine tests. Its lipase hydrolysis rate exceeds diethyl malonate, making it a precise substrate for enzymology and prodrug design. Procure a versatile, performance-backed compound for R&D or bulk scale.

Molecular Formula C8H14O4
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
Molecular Weight 174.19 g/mol
CAS No. 123-25-1
Cat. No. B104758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Succinate
CAS123-25-1
SynonymsButanedioic Acid Diethyl Ester;  Succinic Acid Diethyl Ester; _x000B_1,4-Diethyl Butanedioate;  Butandioic Acid Diethyl Ester;  Clorius;  DESU;  Diethyl Butanedioate;  Diethyl succinate;  Ethyl succinate;  NSC 8875
Molecular FormulaC8H14O4
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)OCC
InChIInChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3
InChIKeyDKMROQRQHGEIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.1 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.2
1 mL in 50 mL water;  miscible in alcohol, ether, oils

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Succinate (CAS 123-25-1): A Versatile C4 Diester for Flavor, Solvent, and Biofuel Applications


Diethyl succinate (DES; CAS 123-25-1) is a diester of succinic acid and ethanol . It is a colorless liquid with a mild, fruity, wine-like aroma and a molecular weight of 174.19 g/mol [1]. Its chemical structure features two ester groups separated by an ethylene bridge, conferring distinct polarity and solvency characteristics [2]. Naturally occurring in apples, cocoa, grapes, and fermented beverages, it is a widely used flavoring agent and finds applications as a solvent, plasticizer intermediate, and a promising biofuel component [1][3].

Why Diethyl Succinate Cannot Be Freely Substituted with Other Aliphatic Esters


While diethyl succinate (DES) shares the diester functional group with many analogs, its specific C4 backbone and ethyl ester moieties create a unique property profile that prevents direct substitution. Key differences arise in volatility, solvency power, chemical reactivity, and sensory performance. For instance, compared to the shorter dimethyl succinate, DES has a higher boiling point and lower vapor pressure, impacting its use in high-temperature applications [1]. In contrast to the longer dibutyl succinate, DES offers a more balanced polarity, influencing its performance as a solvent for polar compounds and its miscibility with other fuel components [2]. Furthermore, its kinetic behavior in hydrolysis reactions differs markedly from that of diethyl malonate, affecting its stability in aqueous formulations [3]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of Diethyl Succinate Against Key Alternatives


Superior CO₂ Absorption Capacity Compared to Carbonate Solvents

In a direct comparative study of physical solvents for CO₂ capture, diethyl succinate (DES) demonstrated a significantly higher CO₂ absorption capacity than both diethyl carbonate (DEC) and dimethyl carbonate (DMC). The Henry's law constants, a measure of gas solubility where a lower value indicates better absorption, followed the order DES < DEC < DMC [1]. Furthermore, molecular simulations showed that the absorbed and released energy was more favorable for the DES system, and a continuous absorption-desorption process using DES was determined to be more cost-effective than systems using DEC or DMC [1].

CO₂ Capture Gas Absorption Green Solvent

Enhanced Heat Stability for Flavor Applications

When compared to ingredients with a similar odor profile, diethyl succinate exhibits significantly greater heat stability, making it uniquely suitable for applications involving thermal processing [1]. While specific quantitative thermal degradation rates for head-to-head comparisons are not provided in the reference, this qualitative but strong class-level inference is a key differentiating factor cited by flavor industry experts. This is a critical advantage over more volatile, simple aliphatic esters like ethyl butyrate, which can be lost or degraded during cooking or baking [1].

Flavor Chemistry Thermal Stability Food Science

Proven Viability as a Renewable Diesel Blendstock

In a systematic screening of 21 potential biofuel compounds derived from fermentation, diethyl succinate (DES) was identified as one of only four compounds with physical properties suitable as a diesel substitute and was deemed the 'most industrially viable fuel' among them [1]. Subsequent engine testing using a 20 vol% blend in diesel (DES20) in a 2.0 L turbocharged direct-injection engine demonstrated a quantifiable reduction in carbon monoxide (CO) emissions compared to baseline diesel, attributed to more complete combustion from the fuel's oxygen content [2][3]. This head-to-head performance data against a standard diesel fuel baseline is a critical differentiator.

Biofuels Diesel Engine Performance Renewable Fuel

Quantitatively Distinct Enzymatic Hydrolysis Rate

Early comparative studies on the hydrolysis of dicarboxylic acid esters by pancreatic lipase revealed a substantial difference in reactivity between diethyl succinate and diethyl malonate. The maximum hydrolysis obtained for diethyl succinate was 12.9%, compared to only 2.6% for diethyl malonate under the same experimental conditions [1]. This nearly 5-fold difference in susceptibility to enzymatic cleavage highlights a significant distinction in their biochemical behavior and potential metabolic fate.

Enzymology Lipase Activity Metabolism

Unique Sensory Profile Valued Over Analogous Diesters

In a comparative assessment of FEMA GRAS flavor ingredients, diethyl succinate is described as being 'useful primarily because it subtly deepens and rounds out taste effects,' a function that is noted to be superior to its closest structural analogs. While both diethyl malonate and dimethyl succinate share similar diester properties, the source explicitly states that both are 'useful but marginally less so than diethyl succinate' for this specific organoleptic purpose [1].

Flavor Chemistry Sensory Analysis Food Science

Specified Concentration in a Patented Flavor Formulation

A patent (US4701336) for a composition simulating the flavor and aroma of cider vinegar explicitly defines the role and concentration of diethyl succinate. The composition requires a specific, synergistic combination of diethyl succinate, beta-phenethyl formate, and beta-phenethyl alcohol to be effective. The preferred embodiment specifies a concentration of about 35 ppm for diethyl succinate, compared to about 2 ppm for beta-phenethyl formate and about 1 ppm for beta-phenethyl alcohol [1]. This demonstrates that even within a specific formulation, diethyl succinate's role is unique and cannot be achieved by simply adjusting the concentration of the other components.

Flavor Technology Food Additives Patent

High-Value Application Scenarios for Diethyl Succinate (CAS 123-25-1)


Development of Advanced Post-Combustion CO₂ Capture Systems

Based on direct comparative evidence showing that diethyl succinate (DES) outperforms diethyl carbonate (DEC) and dimethyl carbonate (DMC) in CO₂ absorption capacity, it is the preferred candidate for engineering novel, energy-efficient physical absorption processes. The lower Henry's constant of DES translates to higher CO₂ solubility at a given pressure and temperature, reducing solvent circulation rates and regeneration energy demands. This makes DES a strategic choice for pilot and demonstration-scale carbon capture projects seeking to minimize operational costs and environmental footprint [1].

Formulation of Heat-Processed Savory and Baked Food Flavors

For food technologists developing flavors for products that undergo high-temperature processing, such as baking, frying, or extrusion, diethyl succinate provides a critical advantage over other esters with similar fruity notes. Its documented superior heat stability ensures that the flavor character is retained through the manufacturing process and into the final consumer product, unlike more volatile alternatives like ethyl butyrate which may flash off or degrade. This translates to a more robust and cost-effective flavor system [2].

Biobased Diesel Fuel Blending and Engine Optimization

For researchers and engineers in the renewable fuels sector, diethyl succinate is a validated, high-potential blendstock for diesel. It has passed rigorous screening against 21 other fermentation-derived compounds and demonstrated tangible performance in a 20% blend with diesel, specifically reducing carbon monoxide emissions. This evidence base supports its use in ongoing engine testing, fuel certification programs, and the development of next-generation, oxygenated biofuels that can lower the carbon intensity of the transport sector [3][4].

Biochemical and Metabolic Pathway Research

In enzymology and metabolism studies, the quantifiably higher hydrolysis rate of diethyl succinate by lipase compared to diethyl malonate provides a clear experimental handle. Researchers can utilize DES as a substrate with a known, higher susceptibility to enzymatic cleavage. This is particularly relevant for investigating lipase activity, designing ester prodrugs with specific release kinetics, or studying the biodegradation pathways of succinate-based polymers and materials [5].

Technical Documentation Hub

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43 linked technical documents
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